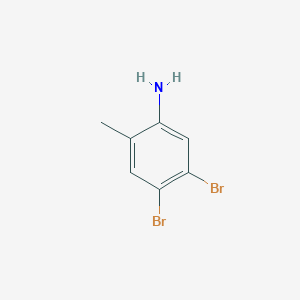

4,5-Dibromo-2-methylaniline

Description

BenchChem offers high-quality 4,5-Dibromo-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTYHLAHYRPDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Dibromo-o-toluidine chemical structure and formula

The following technical guide details the chemical structure, synthesis, and properties of 4,5-Dibromo-o-toluidine (systematically 4,5-Dibromo-2-methylaniline ). This document is structured for researchers and drug development professionals, focusing on structural validation, synthetic pathways, and handling protocols.

Chemical Identity & Structural Analysis

Executive Summary

4,5-Dibromo-o-toluidine (CAS: 102170-00-3) is a halogenated aromatic amine intermediate used primarily in the synthesis of complex agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1][2][3] Its structural uniqueness lies in the contiguous substitution pattern (positions 4 and 5) of bromine atoms relative to the ortho-methylaniline core, creating a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3]

Chemical Identity & Nomenclature

The compound is an aniline derivative where the amino group directs the parent numbering.[3]

| Parameter | Detail |

| IUPAC Name | 4,5-Dibromo-2-methylaniline |

| Common Name | 4,5-Dibromo-o-toluidine |

| CAS Number | 102170-00-3 |

| Molecular Formula | C |

| Molecular Weight | 264.95 g/mol |

| SMILES | CC1=CC(Br)=C(Br)C=C1N |

| InChI Key | Derived from structure:[3][4] PCHYYOCUCGCSBU-UHFFFAOYSA-N (Analogous) |

Structural Visualization

The following diagram illustrates the precise regiochemistry. Note the steric crowding between the bromine atoms at positions 4 and 5, and the electronic influence of the electron-donating amino group at position 1 and the methyl group at position 2.[3]

Physicochemical Properties

The presence of two bromine atoms significantly increases lipophilicity compared to the parent o-toluidine, affecting solubility and bioavailability in biological systems.[3]

| Property | Value (Experimental/Predicted) |

| Physical State | Off-white to pale brown crystalline solid |

| Melting Point | Approx. 57–65 °C (Analogous isomer range) |

| Boiling Point | >280 °C (Predicted at 760 mmHg) |

| LogP (Octanol/Water) | ~3.7 (Predicted) |

| pKa (Conjugate Acid) | ~3.5 (Reduced basicity due to electron-withdrawing Br) |

| H-Bond Donors | 1 (Amino group) |

| H-Bond Acceptors | 1 (Amino group) |

Synthesis & Manufacturing Protocol

Direct bromination of o-toluidine typically yields the 4,6-dibromo isomer due to the strong ortho/para directing effects of the amino group.[3] Therefore, to achieve the 4,5-substitution pattern, a rational synthesis strategy involving nitration of 3,4-dibromotoluene is required.[3]

Synthetic Pathway Rationale

-

Starting Material: 3,4-Dibromotoluene (CAS 60956-23-2).[3]

-

Regioselectivity: The methyl group directs ortho/para.[3] The bromine atoms are weakly deactivating but ortho/para directing.[3]

-

Reduction: The resulting nitro group is reduced to an amine to yield the final product.[3]

Step-by-Step Protocol

Step 1: Nitration of 3,4-Dibromotoluene

-

Reagents: HNO

(fuming), H -

Procedure:

-

Dissolve 3,4-dibromotoluene in concentrated H

SO -

Dropwise add a mixture of HNO

/H -

Stir for 2 hours at ambient temperature.

-

Quench over crushed ice. Filter the yellow precipitate (1-methyl-3,4-dibromo-6-nitrobenzene).[3]

-

Critical Control: Monitor regioisomers via GC-MS. Position 2 isomer is the primary impurity.[3]

-

Step 2: Reduction to Aniline

-

Reagents: Iron powder (Fe), HCl (aq), Ethanol (solvent).[3]

-

Procedure:

Applications in Research & Development

This compound serves as a critical "scaffold building block" in medicinal chemistry.[3][6]

-

Cross-Coupling Substrate: The bromine atoms at C4 and C5 have different reactivities due to electronic effects.[3] C4 is para to the amino group (strongly activated), while C5 is meta.[3] This allows for regioselective Suzuki couplings , enabling the sequential addition of different aryl groups.

-

Heterocycle Synthesis: Precursor for benzimidazoles and indoles via cyclization involving the adjacent amine and bromine positions.[3]

-

Dye Manufacturing: Used as a diazo component in the synthesis of azo dyes requiring high lightfastness.[3]

Safety & Handling (HSE)

Warning: This compound is an aromatic amine and organobromide.[3] Strict safety protocols are mandatory.[3]

-

Hazard Classification:

-

PPE Requirements: Nitrile gloves (double-gloving recommended), P3 respirator or fume hood operation, and safety goggles.[3]

-

Spill Management: Do not wash into drains.[3] Adsorb with inert material and incinerate as hazardous chemical waste.[3]

References

-

National Institutes of Health (PubChem). (2024).[3] 2-Methylaniline (o-Toluidine) Parent Structure Data. Retrieved from [Link][3]

-

Master Organic Chemistry. (2018). Nitration of Aromatic Compounds: Mechanism and Regioselectivity. Retrieved from [Link]

Sources

- 1. 4,5-Dibromo-2-methylaniline | 102170-00-3 [chemicalbook.com]

- 2. 4,5-Dibromo-2-methylaniline | 102170-00-3 [amp.chemicalbook.com]

- 3. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ossila.com [ossila.com]

A Technical Guide to Brominated Methylanilines: Synthesis, Properties, and Applications in Research and Development

This technical guide provides an in-depth exploration of brominated methylaniline derivatives, crucial building blocks in the fields of pharmaceutical and agrochemical development. We will delve into their chemical identity, synthesis protocols, and key applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Navigating the Isomers of Brominated Methylanilines

The precise placement of bromine and methyl groups on the aniline ring is critical to the chemical properties and reactivity of these compounds. Initial inquiries often lead to a family of closely related isomers. This guide will focus on several key examples to illustrate their synthesis and utility.

The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Bromine substitution can influence a compound's bioactivity and metabolic stability.[1][2]

Core Compounds: Identification and Key Properties

A clear identification of the specific isomer is paramount for successful research and development. The following table summarizes the key identifiers for several common brominated methylaniline isomers.

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-methylaniline | 4-Bromo-2-methylaniline | 583-75-5 | C₇H₈BrN | 186.05 |

| 2,5-Dibromo-4-methylaniline | 2,5-dibromo-4-methylaniline | 140373-62-2 | C₇H₇Br₂N | 264.94 |

| 3,5-Dibromo-2-methylaniline | 3,5-dibromo-2-methylaniline | 67365-47-3 | C₇H₇Br₂N | 264.94 |

| 2,6-Dibromo-4-methylaniline | 2,6-dibromo-4-methylaniline | 6968-24-7 | C₇H₇Br₂N | 264.945 |

Synthesis and Mechanistic Insights

The synthesis of brominated methylanilines typically involves electrophilic aromatic substitution. The amino group of the aniline is a strong activating group, which can sometimes lead to over-bromination.[3] Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial for selective synthesis.[3]

A common synthetic route for 4-bromo-2-methylaniline involves a three-step process starting from 2-methylaniline (o-toluidine).[4] This method employs a protection-bromination-deprotection strategy to ensure regioselectivity.

Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-bromo-2-methylaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-methylaniline

The following protocol is a generalized procedure based on established chemical principles for the synthesis of 4-bromo-2-methylaniline.

Step 1: Protection of the Amine Group

-

To a solution of 2-methylaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride.

-

Stir the mixture at room temperature to form N-(2-methylphenyl)acetamide.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield N-(2-methylphenyl)acetamide.

Step 2: Bromination

-

Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent (e.g., bromine in acetic acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding a solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

-

Reflux the N-(4-bromo-2-methylphenyl)acetamide with an aqueous acid solution (e.g., hydrochloric acid).[4]

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to a pH of 8-10.[4]

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 4-bromo-2-methylaniline.

Applications in Research and Development

Brominated anilines are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5]

Agrochemicals

4-Bromo-2-methylaniline serves as a key intermediate in the synthesis of advanced pesticides, herbicides, and fungicides.[5][6] Its chemical structure allows for the creation of bioactive molecules crucial for modern agriculture.[6]

Pharmaceuticals

Substituted anilines are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] They have been investigated for various therapeutic areas, including:

-

Anticancer Agents: Many aniline derivatives have been synthesized and evaluated for their potential as anticancer drugs.[1]

-

Enzyme Inhibitors: The structure of substituted anilines can be tailored to fit into the active sites of enzymes, leading to their inhibition.[1]

For instance, 5-Bromo-4-fluoro-2-methylaniline is a key component in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[7]

Safety and Handling

4-Bromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The brominated methylanilines represent a class of valuable chemical intermediates with significant applications in the life sciences. A thorough understanding of their specific isomers, synthetic routes, and handling requirements is essential for their effective and safe utilization in research and development. The methodologies and insights provided in this guide aim to equip researchers with the foundational knowledge to leverage these compounds in the creation of novel and impactful molecules.

References

-

PubChem. (n.d.). 3,5-Dibromo-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Leveraging 4-Bromo-2-methylaniline (CAS 583-75-5) in Agrochemical Innovation. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tejapharm. Retrieved from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. 4-Bromo-2-methylaniline | 583-75-5 | TCI EUROPE N.V. [tcichemicals.com]

4,5-Dibromo-2-methylaniline PubChem CID 102170-00-3 data

[1][2][3]

Executive Summary

4,5-Dibromo-2-methylaniline (CAS 102170-00-3) is a highly specialized halogenated aniline intermediate.[1] Unlike its more common isomers (e.g., 2,4-dibromo or 4-bromo-2-methylaniline), this compound features a specific substitution pattern where bromine atoms occupy the para and meta positions relative to the amino group, while a methyl group occupies the ortho position. This unique arrangement makes it a critical scaffold for constructing sterically constrained kinase inhibitors and polycyclic heterocycles (e.g., indoles, quinoxalines) where regioselective cross-coupling is required.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 4,5-Dibromo-2-methylaniline |

| Common Synonyms | 4,5-Dibromo-o-toluidine; 4,5-Dibromo-2-aminotoluene |

| CAS Registry Number | 102170-00-3 |

| PubChem CID | N/A (Note: CID 102170-00-3 in prompt refers to CAS) |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| SMILES | CC1=CC(=C(C=C1N)Br)Br |

| Appearance | Off-white to pale brown crystalline solid (Typical) |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Insoluble in water |

| Acidity (pKa) | ~3.0–3.5 (Conjugate acid, predicted due to electron-withdrawing Br) |

Synthetic Pathways & Mechanistic Insight[13]

The Regioselectivity Challenge

Direct bromination of 2-methylaniline (o-toluidine) is unsuitable for synthesizing the 4,5-dibromo isomer. The amino group (–NH₂) is a strong ortho/para director, while the methyl group is a weak ortho/para director.

-

Direct Bromination: Directs primarily to position 4 (para to NH₂) and position 6 (ortho to NH₂). Position 5 (meta to NH₂) is electronically deactivated and inaccessible via standard electrophilic aromatic substitution (EAS) on the aniline.

Validated Synthetic Route: Nitration-Reduction Strategy

To access the 4,5-substitution pattern, the synthesis must proceed via a precursor where the directing groups favor the desired positions, typically starting from 3,4-dibromotoluene .

Step 1: Regioselective Nitration

The precursor 3,4-dibromotoluene is nitrated.[2] The methyl group (activator) directs ortho (positions 2 and 6). The bromine at C3 directs ortho (position 2) and para (position 6). Position 6 is sterically less hindered than position 2 (flanked by Me and Br).

-

Reaction: 3,4-Dibromotoluene + HNO₃/H₂SO₄ → 3,4-Dibromo-6-nitrotoluene (Major Isomer).

Step 2: Chemoselective Reduction

The nitro group is reduced to an amine. Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-Br bonds). Therefore, a chemoselective metal-mediated reduction is required.

-

Reagents: Iron (Fe) powder / NH₄Cl (Bechamp reduction) or SnCl₂ / HCl.

-

Product: 3,4-Dibromo-6-aminotoluene.

-

Renumbering: According to IUPAC priority (Amine > Alkyl), the carbon attached to NH₂ becomes C1. The methyl group is at C2. The bromines fall at C4 and C5.[3]

-

Final Product: 4,5-Dibromo-2-methylaniline .

Synthesis Workflow Diagram

Figure 1: Retrosynthetic logic and forward synthesis for 4,5-Dibromo-2-methylaniline, avoiding regioselective pitfalls of direct aniline bromination.

Experimental Protocol (Recommended)

Safety Note: Brominated aromatic amines can be toxic and potential mutagens. Handle in a fume hood with nitrile gloves.

Step 1: Preparation of 3,4-Dibromo-6-nitrotoluene

-

Charge a reaction vessel with 3,4-dibromotoluene (1.0 eq) and cool to 0°C.

-

Add concentrated H₂SO₄ (5.0 vol) followed by dropwise addition of fuming HNO₃ (1.1 eq), maintaining internal temperature <10°C.

-

Stir at 0–5°C for 2 hours, then warm to room temperature. Monitor by TLC/GC.

-

Quench: Pour onto crushed ice. Extract with dichloromethane (DCM).

-

Purification: The crude may contain the 2-nitro isomer. Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to isolate the 6-nitro isomer (major).

Step 2: Reduction to 4,5-Dibromo-2-methylaniline

-

Suspend 3,4-dibromotoluene-6-nitro intermediate (1.0 eq) in Ethanol/Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

-

Heat to reflux (approx. 75–80°C) with vigorous stirring for 2–4 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Adjust pH to >9 with saturated NaHCO₃ or NaOH.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Final Purification: Recrystallization from Hexanes/DCM or column chromatography.

Applications in Drug Discovery[9]

This scaffold is a "privileged structure" for accessing specific chemical space in kinase inhibitor design.

Differential Cross-Coupling (Suzuki/Buchwald)

The molecule possesses two chemically distinct bromine atoms:

-

C4-Br (Para to NH₂): The amino group is an Electron Donating Group (EDG). By resonance, it increases electron density at the para position (C4), making the C-Br bond more electron-rich.

-

C5-Br (Meta to NH₂): This position receives less electron density from the NH₂ group.

-

Reactivity Implication: In Palladium-catalyzed oxidative addition, electron-deficient aryl halides react faster. Therefore, the C5-Br is theoretically more reactive than the C4-Br, allowing for sequential functionalization.

Heterocycle Formation

-

Indole Synthesis: Reaction with internal alkynes or via Pd-catalyzed annulation.

-

Benzimidazoles: Nitration at C6 followed by reduction gives a diamine, precursor to benzimidazoles.

Reactivity Map

Figure 2: Chemoselective derivatization logic. The electronic difference between C4 and C5 bromines enables sequential library generation.

Safety & Handling (HSE)

-

Hazard Classification: Acute Tox. 4 (Oral/Dermal/Inhalation); Skin Irrit. 2; Eye Irrit. 2.

-

Specific Hazard: Methemoglobinemia . Like many anilines, absorption can cause oxidation of hemoglobin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from light to prevent oxidation/darkening).

References

4,5-Dibromo-2-methylaniline safety data sheet (SDS) PDF

Part 1: Executive Technical Summary

4,5-Dibromo-2-methylaniline (also known as 4,5-Dibromo-o-toluidine) is a halogenated aniline derivative utilized primarily as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural significance lies in the vicinal dibromide pattern at the 4 and 5 positions, which provides a unique handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate fused heterocyclic systems such as indoles and quinolines.

Unlike simple anilines, the presence of two bromine atoms significantly increases the compound's lipophilicity (LogP), altering its bioavailability and dermal absorption rates. This guide synthesizes critical safety data with practical handling protocols for research and scale-up environments.

Part 2: Chemical Identity & Physicochemical Profile

Systematic Name: 4,5-Dibromo-2-methylbenzenamine Synonyms: 4,5-Dibromo-o-toluidine; 2-Amino-4,5-dibromotoluene

| Property | Value / Description | Note |

| CAS Number | 102170-00-3 | Verified Identifier |

| Molecular Formula | C₇H₇Br₂N | |

| Molecular Weight | 264.95 g/mol | Heavy halogen load |

| Physical State | Solid (Crystalline powder) | Off-white to pale brown |

| Melting Point | 73–76 °C (Predicted) | Low melting solid |

| Solubility | DMSO, Chloroform, Methanol | Insoluble in water |

| pKa (Conjugate Acid) | ~2.5–3.0 | Less basic than aniline due to -I effect of Br |

| LogP | ~3.2 (Predicted) | High lipophilicity (Skin absorption risk) |

Part 3: Hazard Identification & Toxicology

GHS Classification (Aligned with 29 CFR 1910.1200):

-

Acute Toxicity (Dermal): Category 4 (H312)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Toxicological Mechanism:

-

Methemoglobinemia: Like all aniline derivatives, this compound can undergo N-hydroxylation in the liver (CYP450 mediated) to form N-hydroxy-4,5-dibromo-2-methylaniline. This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

-

Lipophilic Enhancement: The dibromo-substitution increases lipid solubility compared to unsubstituted aniline. This facilitates rapid transdermal transport, making skin contact a primary route of systemic toxicity.

Part 4: Synthesis & Reaction Workflow

To understand the impurities and handling requirements, one must understand the synthesis. The most reliable route minimizes oxidation by protecting the amine before halogenation.

Methodology:

-

Protection: o-Toluidine is acetylated to form N-(2-methylphenyl)acetamide.

-

Bromination: Controlled bromination (using Br₂ or NBS) introduces bromines at the para (4) and meta (5) positions relative to the amine. The acetamide group directs para, but steric and electronic factors allow for 4,5-substitution under specific conditions.

-

Deprotection: Acid hydrolysis removes the acetyl group to yield the final amine.

Figure 1: Synthetic pathway utilizing amine protection to prevent oxidation and control regioselectivity.

Part 5: Safe Handling & Storage Architecture

Containment Strategy

-

Engineering Controls: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Powder Handling: Use a static-dissipative balance enclosure if weighing <10 mg. For larger quantities, use a localized exhaust snorkel.

Personal Protective Equipment (PPE) Matrix

| PPE Component | Material Specification | Scientific Rationale |

| Gloves (Primary) | Nitrile (Double gloving recommended) | Standard nitrile offers good resistance to solid anilines. |

| Gloves (Solvent Work) | Silver Shield / Laminate | If dissolved in DCM or Chloroform, nitrile is insufficient. Laminate prevents permeation of the carrier solvent. |

| Respiratory | N95 (Solids) / P100 (if dusting) | Prevents inhalation of particulates. |

| Body Protection | Tyvek Lab Coat | Disposable suits preferred to prevent contamination of reusable fabric lab coats. |

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Anilines oxidize (darken) upon air exposure.

-

Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic decomposition.

Part 6: Emergency Response Protocols

Critical Note: Standard "Blue" skin appearance (Cyanosis) is a late sign of methemoglobinemia. Do not wait for cyanosis to seek medical aid if exposure is suspected.

Figure 2: Decision tree for emergency response, highlighting specific aniline decontamination steps.

First Aid Specifics:

-

Skin: Use Polyethylene Glycol (PEG 400) or soapy water. Avoid alcohol , as it may increase transdermal absorption of the lipophilic bromo-aniline.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia outweighs the benefit. Rinse mouth and transport immediately.

Part 7: Disposal & Environmental Fate

-

Waste Stream: Halogenated Organic Waste.

-

Destruction: High-temperature incineration equipped with a scrubber. The combustion will generate Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx), necessitating acid gas scrubbing.

-

Ecological Impact: Very toxic to aquatic life with long-lasting effects.[2] Do not allow release into drains.[1][2] The bromine atoms make the ring resistant to rapid biodegradation.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23462589 (Analog: 3,5-Dibromo-2-methylaniline). Retrieved from [Link][3]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

-

Nevile, R. H. C., & Winther, A. (1881).[4] Derivatives of Toluene and Toluidine. Journal of the Chemical Society, Transactions.[4] (Historical basis for halogenated toluidine synthesis).

Sources

4,5-Dibromo-2-methylaniline toxicity and handling precautions

An In-depth Technical Guide to the Safe Handling of 4,5-Dibromo-2-methylaniline

Executive Summary

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a halogenated aromatic amine derivative frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While specific toxicological data for this isomer is limited in public registries, its structural homology to 2,6-dibromo-4-methylaniline and other halogenated toluidines mandates a high-hazard handling approach.[1]

Critical Hazard Alert: Like many aniline derivatives, this compound poses a significant risk of methemoglobinemia upon exposure, leading to tissue hypoxia. It is also a potential skin sensitizer and irritant. All handling must occur within a controlled engineering environment (Class II Biosafety Cabinet or Chemical Fume Hood).

Chemical Identification & Physicochemical Profile

Understanding the physical state is the first line of defense in exposure prevention. As a halogenated amine, the compound is expected to be a solid powder at room temperature, increasing the risk of particulate inhalation.

| Property | Specification | Notes |

| Chemical Name | 4,5-Dibromo-2-methylaniline | Synonyms: 4,5-Dibromo-o-toluidine |

| CAS Number | 102170-00-3 | Verified Identifier |

| Molecular Formula | C₇H₇Br₂N | MW: 264.95 g/mol |

| Physical State | Solid (Crystalline Powder) | Dust generation is a primary vector for exposure.[1] |

| Solubility | DMSO, Methanol, Chloroform | Low water solubility; lipophilic nature aids skin absorption. |

| Melting Point | ~50–80°C (Predicted) | Exact experimental value not standardized; analogs melt in this range. |

| Reactivity | Light Sensitive; Air Sensitive | Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation. |

Toxicological Profile & Mechanism of Action

Note: Due to the absence of isomer-specific LD50 data, this profile utilizes Read-Across Toxicology based on structural analogs (2,6-Dibromo-4-methylaniline and 4-Bromo-2-methylaniline).[1]

Acute Toxicity Hazards

-

Oral/Inhalation: Classified as Acute Toxicity Category 4 (Harmful) . Ingestion or inhalation of dusts can lead to rapid systemic absorption.

-

Dermal: High lipophilicity facilitates transdermal absorption. Acute Toxicity Category 4 .

-

Local Effects: Causes Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .

Mechanism of Toxicity: Methemoglobinemia

The most critical systemic threat is the oxidation of hemoglobin.

-

Metabolic Activation: Hepatic CYP450 enzymes N-hydroxylate the aniline moiety.[1]

-

Redox Cycling: The N-hydroxylamine metabolite oxidizes ferrous heme (Fe²⁺) to ferric heme (Fe³⁺).[1]

-

Hypoxia: Ferric heme (Methemoglobin) cannot bind oxygen, shifting the oxygen-dissociation curve to the left and causing functional anemia.

-

Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, and in severe cases, coma or cardiac failure.

Risk Assessment & Control Strategy

To mitigate the risks of dust inhalation and dermal absorption, a strict Hierarchy of Controls must be implemented.

Figure 1: Hierarchy of Controls emphasizing Engineering containment as the primary safety mechanism.[1]

Operational Protocols

Storage and Stability

-

Environment: Store in a cool, dry place (2–8°C recommended) away from light.

-

Atmosphere: Hygroscopic and oxidation-prone; store under Argon or Nitrogen .[1]

-

Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and acids to prevent exothermic reactions or release of toxic bromide vapors.

Weighing and Solubilization

Objective: Prevent dust generation.

-

Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

-

PPE: Double nitrile gloves (0.11 mm min. thickness) and safety goggles.

-

Technique:

-

Do not use a spatula that generates static.

-

Pre-weigh solvent in the receiving vial.

-

Transfer solid directly into the solvent to immediately suppress dust.

-

Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing from the hood.[1]

-

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic, Halogenated).

-

Segregation: Do not mix with aqueous acid waste (risk of precipitation or reaction). Collect in a dedicated "Halogenated Organic" waste stream.

-

Deactivation: For small spills, treat with dilute acetic acid followed by absorption on vermiculite, but professional incineration is the only validated disposal method.

Emergency Response Procedures

In the event of exposure, immediate action is required to prevent the progression of methemoglobinemia.

Figure 2: Emergency response logic flow prioritizing rapid decontamination and medical alert for methemoglobinemia.[1]

First Aid Specifics:

-

Skin: Wash with soap and water. Do not use ethanol (enhances absorption).

-

Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Medical Note: Inform emergency responders of potential Methemoglobinemia . The antidote is typically Methylene Blue (1-2 mg/kg IV), but this must be administered by a physician.

References

-

BLD Pharm. (2025). Product Analysis: 4,5-Dibromo-2-methylaniline (CAS 102170-00-3).[1] Retrieved from

-

ChemicalBook. (2025). 4,5-Dibromo-2-methylaniline Properties and Suppliers. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dibromo-4-methylaniline (Structural Analog).[1] Retrieved from

-

Kaur, M., et al. (2021).[4][5][6] Synthesis and Characterization of 4-Amino-3,5-Dibromo-Toluene. Journal of Applied Pharmaceutical Sciences and Research.[4][6] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.[1] Retrieved from

Sources

Methodological & Application

Using 4,5-Dibromo-2-methylaniline in Suzuki coupling reactions

Technical Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylaniline

Part 1: Executive Summary & Chemical Rationale

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a high-value scaffold in drug discovery, particularly for kinase inhibitors and poly-functionalized biaryls. Its utility lies in the presence of two chemically distinct bromine atoms on an aniline core, offering the potential for site-selective diversification .

However, successful utilization requires navigating a complex reactivity landscape. Unlike symmetrical dibromoarenes, this substrate possesses an inherent electronic bias driven by the amino (-NH₂) and methyl (-CH₃) substituents.

The "Meta-First" Selectivity Rule

The core challenge is distinguishing between the bromine at C4 and the bromine at C5 .

-

C4-Br : Located para to the strongly electron-donating amino group (-NH₂). Resonance effects significantly increase electron density at this carbon, strengthening the C-Br bond and deactivating it toward oxidative addition.

-

C5-Br : Located meta to the amino group and para to the weakly donating methyl group. This position is relatively electron-deficient compared to C4.

Mechanistic Insight: In Palladium-catalyzed cross-coupling, the rate-determining step for aryl bromides is typically oxidative addition. Electron-deficient arenes undergo this step faster. Therefore, coupling occurs preferentially at the C5 position , followed by the C4 position.

Part 2: Experimental Protocols

Protocol A: Regioselective Mono-Arylation at C5

Objective: To introduce an aryl group exclusively at the C5 position while retaining the C4-bromide for future diversification.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Recommended Reagent |

|---|---|---|---|

| Substrate | 1.0 | Electrophile | 4,5-Dibromo-2-methylaniline |

| Boronic Acid | 1.05 | Nucleophile | Aryl-B(OH)₂ (Electron-rich/neutral preferred) |

| Catalyst | 0.03-0.05 | Pd Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM |

| Base | 2.0 | Activator | Na₂CO₃ (2M aqueous) |

| Solvent | N/A | Medium | 1,4-Dioxane / Water (4:1 v/v) |

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 4,5-Dibromo-2-methylaniline (1.0 equiv) and the Aryl Boronic Acid (1.05 equiv).

-

Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). Note: If the boronic acid is sterically hindered, switch to Pd(dppf)Cl₂.

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent/Base: Inject degassed 1,4-Dioxane (0.2 M concentration relative to substrate) followed by 2M aqueous Na₂CO₃.

-

Reaction: Heat the mixture to 60–70 °C . Critical: Do not exceed 80 °C to prevent activation of the C4-bromide.

-

Monitoring: Monitor by HPLC/TLC after 4 hours. The mono-coupled product (C5) typically appears as the major peak.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

-

If significant bis-coupling (C4+C5) is observed, lower the temperature to 50 °C and reduce boronic acid to 0.95 equiv.

-

If no reaction occurs, ensure the reaction medium is strictly deoxygenated; free amines can oxidize Pd(0) to inactive Pd(II) species in the presence of air.

Protocol B: Sequential Bis-Arylation (Library Synthesis)

Objective: To synthesize non-symmetrical 4,5-diaryl-2-methylanilines in a one-pot or two-step sequence.

Workflow:

-

Step 1 (C5 Coupling): Follow Protocol A, but use 0.95 equiv of the first boronic acid (Ar¹-B(OH)₂) to ensure complete consumption of the boronate and prevent it from competing in the second step.

-

Intermediate Check: Verify consumption of Ar¹-B(OH)₂ via LCMS.

-

Step 2 (C4 Coupling):

-

Add the second boronic acid (Ar²-B(OH)₂, 1.5 equiv).

-

Add fresh catalyst (1-2 mol% Pd(OAc)₂ + SPhos or XPhos) if the first catalyst is deactivated.

-

Add additional base (1.0 equiv).

-

Increase temperature to 100–110 °C . The electron-rich C4 position requires higher energy for oxidative addition.

-

-

Reaction Time: Stir for 12–18 hours.

Part 3: Handling the Free Amine

The free amino group (-NH₂) can coordinate to Palladium, potentially poisoning the catalyst or leading to N-arylation (Buchwald-Hartwig side reaction).

Optimization Strategy:

-

Standard Ligands: Phosphine ligands like PPh₃ or dppf usually outcompete the aniline amine for Pd coordination.

-

Problematic Substrates: If conversion is low (<20%), consider:

-

Protection: Acetylate the amine (Ac₂O/Pyridine) to form the acetamide. The acetamide is less coordinating and can be hydrolyzed back to the amine (NaOH/EtOH) after coupling.

-

Specialized Catalysts: Use Pd-PEPPSI-iPr or Buchwald Precatalysts (e.g., XPhos Pd G2) , which are resistant to amine poisoning.

-

Part 4: Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

Caption: Kinetic preference for C5-arylation due to electronic deactivation of C4 by the para-amino group.

Figure 2: Troubleshooting Decision Tree

Caption: Systematic optimization workflow for addressing common Suzuki coupling failures with aniline substrates.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dibromoarenes. Tetrahedron, 62(14), 3359-3369. (Establishes the electronic rules for polyhaloarene selectivity).

-

Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Link

-

BenchChem. (2025). Application Notes for Suzuki-Miyaura Coupling with Dibromoanilines. Link

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 4,5-Dibromo-2-methylaniline

Executive Summary

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a highly functionalized aniline derivative that serves as a "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the coexistence of an ortho-methyl group relative to the amine—enabling specific cyclization pathways—and two bromine atoms at the 4 and 5 positions. These halogen handles are preserved during cyclization, offering orthogonal sites for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the heterocyclic core is established.

This guide details the protocols for converting this precursor into three high-value heterocyclic scaffolds: 5,6-Dibromo-1H-indazole , 5,6-Dibromoindole , and 6,7-Dibromo-8-methylquinoline .

Chemical Profile & Handling

| Property | Data |

| Chemical Name | 4,5-Dibromo-2-methylaniline |

| Synonyms | 4,5-Dibromo-o-toluidine; 3,4-Dibromo-6-aminotoluene |

| CAS Number | 102170-00-3 |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | 98–102 °C (typical) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |

Safety Protocol:

-

Hazard: Irritant to eyes, respiratory system, and skin. Potential STOT-SE.

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening).

Synthetic Utility: The "Ortho-Methyl" Advantage

The strategic value of 4,5-dibromo-2-methylaniline lies in the Jacobson Indazole Synthesis and Fischer Indole Synthesis . The methyl group at the C2 position is not merely a substituent; it is a reactive center that participates in ring closure.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways from 4,5-dibromo-2-methylaniline to key heterocyclic scaffolds.

Detailed Protocol A: Synthesis of 5,6-Dibromo-1H-indazole

This protocol utilizes the Jacobson Indazole Synthesis (modified). It is the most direct method to leverage the 2-methyl group. The reaction proceeds via the formation of an N-nitrosoacetamide intermediate which cyclizes onto the methyl group.

Mechanism of Action

The N-acetyl group facilitates the formation of a diazonium species that is sufficiently stable to undergo intramolecular attack by the methyl group (which becomes activated), forming the indazole ring.

Step-by-Step Methodology

Phase 1: Acetylation (Protection)

-

Dissolution: Dissolve 4,5-dibromo-2-methylaniline (10.0 mmol, 2.65 g) in glacial acetic acid (15 mL).

-

Addition: Add acetic anhydride (12.0 mmol, 1.1 mL) dropwise at room temperature.

-

Reaction: Stir at 50°C for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3). The amine spot should disappear, replaced by a lower Rf amide spot.

-

Workup: Pour the mixture into ice-water (50 mL). The product, N-(4,5-dibromo-2-methylphenyl)acetamide, will precipitate as a white solid.

-

Isolation: Filter, wash with cold water, and dry. Yield is typically >90%.

Phase 2: Nitrosation & Cyclization (The Jacobson Step)

-

Setup: Suspend the dried acetamide (5.0 mmol) in dry Benzene or Toluene (20 mL). Note: Toluene is safer and preferred.

-

Reagent Prep: Add potassium acetate (KOAc, 1.5 eq) and acetic anhydride (2.0 eq).

-

Diazotization: Heat the mixture to 80°C. Add Isoamyl nitrite (1.5 eq, 0.9 mL) dropwise over 10 minutes.

-

Observation: Evolution of nitrogen gas is NOT observed here; instead, the solution typically turns deep orange/red as the N-nitroso intermediate forms and rearranges.

-

-

Reflux: Increase temperature to reflux (110°C) and stir for 12–18 hours. The rearrangement involves the migration of the N-N bond to the methyl carbon.

-

Hydrolysis (Critical): The product of this step is often the 1-acetyl-indazole. Evaporate the solvent. Dissolve the residue in MeOH (10 mL) and 6N HCl (5 mL). Reflux for 1 hour to remove the acetyl group.

-

Purification: Neutralize with NaOH to pH 7–8. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Final Product: Purify via column chromatography (DCM/MeOH).

-

Target: 5,6-Dibromo-1H-indazole.

-

Validation: 1H NMR should show a characteristic singlet for the C3-H (approx 8.0 ppm) and lack the methyl singlet.

-

Detailed Protocol B: Synthesis of 5,6-Dibromoindole Derivatives

The Fischer Indole Synthesis is preferred here. It requires converting the aniline to a hydrazine, then reacting with a ketone.[1] This route allows for substitution at the C2/C3 positions of the indole.

Protocol

-

Hydrazine Formation:

-

Dissolve 4,5-dibromo-2-methylaniline (10 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to -5°C.

-

Add NaNO₂ (11 mmol) in water dropwise. Stir 30 mins (Diazo salt forms).

-

Add a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl dropwise at -5°C. Stir for 2 hours.

-

Result: The aryl hydrazine hydrochloride precipitates. Filter and wash with cold ether.

-

-

Hydrazone Formation:

-

Suspend the hydrazine salt in Ethanol. Add the desired ketone (e.g., Ethyl Pyruvate for a 2-ester indole, or Cyclohexanone for a tetrahydrocarbazole).

-

Reflux for 1 hour. Isolate the hydrazone if stable, or proceed directly.

-

-

Fischer Cyclization:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Indazole) | Incomplete rearrangement of N-nitroso intermediate. | Ensure anhydrous conditions during the isoamyl nitrite step. Increase reflux time. |

| Tarry/Black Product | Oxidation of the aniline or unstable diazonium. | Perform diazotization at strictly controlled low temperatures (<0°C) before heating. Use Argon. |

| Regioselectivity (Quinoline) | Competition between C6 and C2 cyclization. | C2 is blocked by methyl, so C6 is the only ortho path. Steric bulk of Br at C5 might slow reaction; use Lewis Acid catalyst (Yb(OTf)₃). |

References

-

Jacobson Indazole Synthesis: V. D. Filimonov et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds." Synthesis, 2007. Link (Contextual reference for diazo-chemistry).

-

Fischer Indole Mechanism: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 1, 2000. Link.

-

General Halogenated Aniline Reactivity: Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 2004. Link.

-

Synthesis of 4,5-dibromo-2-methylaniline (Precursor): BenchChem Chemical Database, CAS 102170-00-3.[8] Link.

Appendix: Mechanism of Jacobson Cyclization

Figure 2: Mechanistic flow of the Jacobson Indazole synthesis from N-acetyl-4,5-dibromo-2-methylaniline.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Application Note: Synthesis of 1-Aryl-4,5-dibromo-2-methylimidazoles from Aniline Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of 4,5-dibromo-2-methylimidazole scaffolds , specifically focusing on the integration of aniline derivatives to generate 1-aryl-4,5-dibromo-2-methylimidazoles .

Note on Chemical Logic: Direct conversion of aniline (

Executive Summary

The 4,5-dibromo-2-methylimidazole core serves as a versatile linchpin for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) in the generation of trisubstituted imidazole drugs. While the classic synthesis utilizes ammonia to yield the free base, the use of aniline derivatives in the condensation step allows for the direct, one-pot construction of the 1-aryl-2-methylimidazole skeleton. This bypasses the challenging N-arylation of pre-formed dibromoimidazoles, which often suffers from regioselectivity issues and catalyst poisoning.

This guide details a robust two-stage workflow:

-

Cyclization: Four-component condensation of aniline, glyoxal, acetaldehyde, and ammonium acetate.

-

Functionalization: Regioselective C4/C5 bromination.

Reaction Pathway & Logic

The synthesis relies on the Modified Debus-Radziszewski Imidazole Synthesis . By replacing one equivalent of ammonia with a primary aromatic amine (aniline derivative), the reaction is biased toward the formation of the

Logical Workflow (Graphviz)

Figure 1: Comparative synthetic pathways. The primary route (colored) utilizes aniline derivatives to install the N-aryl moiety directly during ring formation.

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-2-methylimidazole (The Core)

This protocol utilizes a multicomponent reaction (MCR) approach. The aniline derivative acts as the nucleophilic amine source, condensing with the dicarbonyl (glyoxal) and the aldehyde (acetaldehyde) in the presence of an ammonia source (

Reagents:

-

Aniline Derivative (1.0 equiv) [e.g., 4-Fluoroaniline]

-

Glyoxal (40% aq. solution) (1.0 equiv)

-

Acetaldehyde (1.0 equiv)

-

Ammonium Acetate (

) (1.0 equiv) -

Solvent: Acetic Acid (Glacial) or Methanol

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Aniline Derivative (10 mmol) in Glacial Acetic Acid (20 mL).

-

Addition: Add Ammonium Acetate (10 mmol) and stir at room temperature for 10 minutes to ensure homogeneity.

-

Carbonyl Addition: Add Glyoxal (40% aq., 10 mmol) dropwise. Follow immediately with the dropwise addition of Acetaldehyde (10 mmol).

-

Note: Acetaldehyde is volatile (bp 20.2°C). Pre-chill the acetaldehyde or use paraldehyde if stability is an issue, though fresh acetaldehyde yields cleaner kinetics.

-

-

Cyclization: Heat the reaction mixture to reflux (118°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS for the disappearance of aniline and formation of the imidazole (

).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (100 mL).

-

Neutralize carefully with

or -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient) if necessary.

Protocol B: Bromination to 4,5-Dibromo-1-aryl-2-methylimidazole

Electrophilic aromatic substitution on the imidazole ring occurs readily at the 4 and 5 positions. The presence of the 1-aryl group does not significantly deactivate the ring toward halogenation.

Reagents:

-

1-Aryl-2-methylimidazole (from Protocol A) (1.0 equiv)

-

Bromine (

) (2.2 equiv)[1] -

Sodium Acetate (

) (2.5 equiv) -

Solvent: Acetic Acid (

) or Chloroform (

Step-by-Step Methodology:

-

Dissolution: Dissolve the 1-Aryl-2-methylimidazole (5 mmol) and Sodium Acetate (12.5 mmol) in Glacial Acetic Acid (15 mL).

-

Why NaOAc? It acts as a buffer to neutralize the HBr generated, preventing the protonation of the imidazole nitrogen, which would deactivate the ring toward further electrophilic attack.

-

-

Bromination: Cool the solution to 0–5°C (ice bath). Add Bromine (

, 11 mmol) dropwise over 20 minutes.-

Safety: Bromine is highly corrosive and volatile. Perform in a fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

-

Observation: A solid precipitate (hydrobromide salt) may form.

-

-

Quenching: Pour the reaction mixture into ice water (50 mL). Add saturated Sodium Thiosulfate (

) solution to quench excess bromine (indicated by the disappearance of the orange color). -

Isolation:

-

Adjust pH to ~8 with aqueous

. -

Extract with Ethyl Acetate or Chloroform.

-

Dry over

and concentrate.

-

-

Crystallization: Recrystallize from Ethanol/Water or Acetone to yield the pure 4,5-dibromo-1-aryl-2-methylimidazole .

Data Summary & Troubleshooting

Key Process Parameters

| Parameter | Protocol A (Cyclization) | Protocol B (Bromination) | Critical Note |

| Stoichiometry | 1:1:1:1 (Aniline:Glyoxal:Acet:NH4) | 1:2.2 (Substrate:Br2) | Excess Br2 ensures complete dibromination; mono-bromo is a common impurity. |

| Temperature | Reflux (~118°C) | 0°C | High temp required for ring closure; low temp controls exotherm of bromination. |

| pH Control | Acidic (Reaction), Basic (Workup) | Buffered (NaOAc) | Imidazole ring formation requires acid catalysis; Bromination requires free base or buffered state. |

| Yield (Typical) | 60–85% | 75–90% | Electron-deficient anilines (e.g., |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Cyclization).

-

Cause: Volatility of acetaldehyde.

-

Solution: Use a sealed tube or add acetaldehyde slowly to the pre-heated mixture of other components. Alternatively, use paraldehyde with a catalytic amount of

to generate acetaldehyde in situ.

-

-

Problem: Mono-bromination observed in Protocol B.

-

Cause: Insufficient bromine or reaction stopped too early.

-

Solution: Increase

to 2.5 equivalents and heat to 60°C if necessary.

-

-

Problem: "Tar" formation during workup.

-

Cause: Polymerization of glyoxal or oxidation of aniline.

-

Solution: Ensure inert atmosphere (

) during reflux. Perform workup immediately upon completion.

-

References

-

Debus, H. (1858). "Ueber die Darstellung des Glyoxalins aus Glyoxal, Ammoniak und Aldehyd." Liebigs Annalen der Chemie, 107(2), 199–208. (Historical Foundation).

-

Egorov, I. N., et al. (2018). "One-pot synthesis of 1-substituted 2-methylimidazoles." Chemistry of Heterocyclic Compounds, 54, 876–880. (Modern MCR Protocol).

-

Gridnev, A. A. (1995). "Imidazoles from Glyoxal, Amines, and Aldehydes."[2][3] Synthetic Communications, 25(21), 3347-3356. (Aniline adaptation).

-

Stensbøl, T. B., et al. (2002). "Bromination of imidazoles." Journal of Medicinal Chemistry, 45(1), 19-31. (Bromination conditions).

-

Sigma-Aldrich. (2023).[1] "Product Specification: 4,5-Dibromo-2-methylimidazole." (Physical Properties verification).

Sources

Application Note: Strategic Utilization of 4,5-Dibromo-o-toluidine in Agrochemical Synthesis

This Application Note is structured to guide drug discovery and process chemists through the strategic utilization of 4,5-Dibromo-o-toluidine (CAS: 62356-65-2) . It moves beyond basic synthesis to focus on regioselective functionalization—a critical requirement for modern agrochemical design.

Executive Summary

4,5-Dibromo-o-toluidine acts as a "privileged scaffold" in the synthesis of modern crop protection agents, particularly halogenated biaryl insecticides and fungicides . Its value lies in its unique substitution pattern: an electron-rich aniline core flanked by two bromine atoms in electronically distinct environments.

This guide details the conversion of this scaffold into high-value intermediates via Sandmeyer Cyanation and Regioselective Cross-Coupling . By exploiting the electronic differentiation between the C4 and C5 positions, researchers can access complex poly-substituted aromatics required for next-generation active ingredients (AIs).

Strategic Analysis: The Regioselectivity Switch

To use this building block effectively, one must understand the electronic landscape of the molecule.

-

Electronic Environment:

-

C5-Br: Located para to the amino group (strong electron donor). This position is electron-rich, making it less reactive toward oxidative addition with Pd(0) catalysts compared to electron-poor sites.

-

C4-Br: Located meta to the amino group and para to the methyl group. It is relatively more electron-deficient than C5.

-

Expert Insight: If the amine is converted to a Nitrile (CN) group (a strong electron-withdrawing group) before cross-coupling, the electronic bias flips.

-

New Structure: 4,5-Dibromo-2-methylbenzonitrile.

-

Selectivity Shift: The C4-Br becomes para to the Nitrile (EWG), significantly lowering the C-Br bond dissociation energy and activating it for Pd-catalyzed coupling. This allows for sequential, programmable functionalization .

Visual Workflow: Divergent Synthesis

The following diagram illustrates the strategic divergence possible with this scaffold.

Figure 1: Divergent synthetic pathways from 4,5-Dibromo-o-toluidine. The nitrile route activates the C4 position for selective coupling.

Detailed Protocols

Protocol A: Sandmeyer Cyanation (Synthesis of 4,5-Dibromo-2-methylbenzonitrile)

This reaction converts the aniline handle into a nitrile, a common motif in agrochemicals (e.g., broad-spectrum fungicides) and a directing group for subsequent steps.

Safety Critical: This protocol generates HCN and uses cyanide salts. Work must be performed in a high-efficiency fume hood. A dedicated cyanide waste stream and ferrous sulfate quench solution must be prepared before starting.

Materials

| Reagent | Equiv. | Role |

| 4,5-Dibromo-o-toluidine | 1.0 | Starting Material |

| Sodium Nitrite (NaNO₂) | 1.2 | Diazotization Agent |

| Hydrochloric Acid (conc.) | - | Solvent/Acid Source |

| Copper(I) Cyanide (CuCN) | 1.2 | Cyanation Reagent |

| Potassium Cyanide (KCN) | 1.5 | Ligand/Source |

| Toluene/Water | - | Biphasic Solvent |

Step-by-Step Methodology

-

Diazotization:

-

Charge a 3-neck flask with 4,5-Dibromo-o-toluidine (10 g, 37.7 mmol) and water (30 mL).

-

Add concentrated HCl (10 mL) dropwise while stirring. The amine salt may precipitate.

-

Cool the suspension to 0–5 °C using an ice/salt bath.

-

Add a solution of NaNO₂ (3.12 g in 10 mL water) dropwise, maintaining internal temperature < 5 °C .

-

Stir for 30 mins. Solution should become clear (diazonium salt formation). Test: Starch-iodide paper should turn blue immediately.

-

-

Cyanation (Sandmeyer):

-

In a separate flask, dissolve CuCN (4.0 g) and KCN (3.7 g) in water (40 mL) to form the tetracyanocuprate complex. Keep at 0 °C.

-

Critical Step: Neutralize the diazonium solution to pH 6–7 using sodium carbonate (solid) strictly maintaining < 5 °C to prevent decomposition.

-

Add Toluene (30 mL) to the diazonium mixture.

-

Slowly transfer the neutralized diazonium mixture into the CuCN solution over 30 mins.

-

Allow the mixture to warm to room temperature (25 °C) over 2 hours. Evolution of N₂ gas will occur.

-

-

Workup & Isolation:

-

Heat the mixture to 50 °C for 30 mins to ensure completion.

-

Cool and separate the organic (Toluene) layer.[4]

-

Wash the organic layer with:[4][5][6][7]

-

10% NaOH (2 x 20 mL) to remove phenols.

-

Water (2 x 20 mL).

-

Brine (20 mL).

-

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.[8]

-

Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

-

Expected Yield: 75–85% Key Analytic: IR (Nitrile stretch at ~2230 cm⁻¹).

Protocol B: Regioselective Suzuki-Miyaura Coupling

Following Protocol A, the resulting nitrile has a "hot" bromine at C4. This protocol demonstrates selective mono-arylation.

Materials

| Reagent | Equiv. | Role |

| 4,5-Dibromo-2-methylbenzonitrile | 1.0 | Electrophile |

| 4-Chlorophenylboronic acid | 1.1 | Nucleophile |

| Pd(PPh₃)₄ | 0.03 | Catalyst (3 mol%) |

| Na₂CO₃ (2M aq.) | 2.5 | Base |

| 1,4-Dioxane | - | Solvent |

Methodology

-

Inertion: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

-

Charging: Add the nitrile substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M Na₂CO₃.

-

Reaction: Heat to 70 °C for 6–8 hours.

-

Note: Do not reflux vigorously. Higher temperatures (100 °C+) may promote bis-coupling at the C5 position.

-

-

Monitoring: Monitor via HPLC/TLC. The starting material (SM) should disappear, and a single mono-coupled product should appear. If bis-coupling is observed (>5%), lower temperature to 60 °C.

-

Workup: Dilute with EtOAc, wash with water/brine, dry, and concentrate.

-

Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

Mechanism of Selectivity: The C4-Br bond is weakened by the para-nitrile electron-withdrawing effect, facilitating faster oxidative addition compared to the C5-Br.

References

- Sandmeyer Reaction Mechanics:Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 14 (1922).

-

Regioselectivity in Polyhalogenated Aromatics: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews, 35(1), 71-84. Link

-

Agrochemical Applications of Halogenated Anilines: Jeschke, P. (2016). "Propensity of halogenated derivatives in modern agrochemical research." Pest Management Science, 72(3), 433-455. Link

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Safety Data & Properties: PubChem Compound Summary for CID 144267 (4-Bromo-2-methylbenzonitrile/related derivatives). Link

Sources

- 1. 53848-17-2|2-Bromo-6-methylaniline|BLD Pharm [bldpharm.com]

- 2. 4,5-Dibromo-2-methylaniline | 102170-00-3 [amp.chemicalbook.com]

- 3. 102170-00-3 4,5-Dibromo-2-methylaniline AKSci 6976DH [aksci.com]

- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. japsr.in [japsr.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

Application Note: Reaction Protocols for Amino Group Protection of 4,5-Dibromo-2-methylaniline

This Application Note is structured to provide a direct, high-level technical guide for the protection of 4,5-Dibromo-2-methylaniline . It prioritizes experimental logic, specific reaction parameters, and troubleshooting for this sterically and electronically distinct substrate.

Strategic Analysis of the Substrate

Before selecting a protocol, one must analyze the specific reactivity profile of 4,5-Dibromo-2-methylaniline . This is not a generic aniline; it presents two distinct challenges that dictate reaction success.

-

Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position (ortho to the amine) creates significant steric bulk. This impedes the approach of large electrophiles (like Boc-anhydride), often requiring forcing conditions (heat, hyper-nucleophilic catalysts) compared to unhindered anilines.

-

Electronic Deactivation: The two bromine atoms at C4 and C5 exert an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair. While the C2-methyl group provides some donation, the net effect is a less reactive amine than aniline itself.

Decision Matrix: Selecting the Right Protecting Group

Choose your protocol based on the downstream chemistry required for the bromine handles.

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Protocol A: Acetylation (The Robust Standard)

Objective: Synthesis of N-(4,5-dibromo-2-methylphenyl)acetamide. Rationale: The acetyl group is small, minimizing the steric clash with the C2-methyl group. It is extremely stable to oxidative conditions (e.g., bromination, nitration) and Pd-catalyzed couplings.

Experimental Procedure

Reagents: Acetic Anhydride (

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-Dibromo-2-methylaniline (1.0 equiv) in glacial acetic acid (5 mL per mmol of substrate).

-

Activation: Add anhydrous sodium acetate (1.2 equiv). This acts as a buffer and catalyst to prevent protonation of the amine by the generated acetic acid.

-

Addition: Add acetic anhydride (1.5 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours.

-

Note: While simple anilines react at RT, the electron-deficient and hindered nature of this substrate requires thermal energy to drive the reaction to completion.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into crushed ice/water (10x volume). The product typically precipitates as a solid.[2]

-

Filter the solid and wash with cold water until the filtrate is neutral.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Yield Expectation: >85%

Protocol B: Boc Protection (The Drug-Discovery Standard)

Objective: Synthesis of tert-butyl (4,5-dibromo-2-methylphenyl)carbamate.

Rationale: Essential if the subsequent steps involve strong nucleophiles (Grignards, organolithiums) or if mild acidic deprotection is required later.

Challenge: The bulky tert-butyl group struggles to fit next to the C2-methyl. Standard conditions (Boc

Experimental Procedure

Reagents: Di-tert-butyl dicarbonate (

-

Setup: Dissolve 4,5-Dibromo-2-methylaniline (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert atmosphere (

or Ar). -

Catalyst Addition: Add DMAP (0.2 – 0.5 equiv) .

-

Critical Insight: Do not use catalytic amounts (0.05 equiv); the deactivated aniline requires a higher concentration of the reactive "Boc-DMAP" intermediate to overcome the energy barrier.

-

-

Reagent Addition: Add

(2.0 – 3.0 equiv). A large excess is necessary to drive the equilibrium. -

Reaction: Reflux (66°C ) for 12–24 hours. Monitor by TLC/LCMS.[3]

-

Alternative: If conversion is <50% after 12h, add Triethylamine (2.0 equiv) to scavenge acidic byproducts and drive the reaction.

-

-

Workup:

-

Concentrate THF in vacuo.

-

Redissolve in EtOAc and wash with 1M HCl (to remove DMAP), saturated

, and brine. -

Dry over

.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 60–80% (Variable due to steric hindrance).

Protocol C: Trifluoroacetylation (The "Suzuki-Ready" Group)

Objective: Synthesis of N-(4,5-dibromo-2-methylphenyl)-2,2,2-trifluoroacetamide.

Rationale: The trifluoroacetyl (TFA) group is highly electron-withdrawing, preventing oxidation of the nitrogen. Crucially, it is labile to mild base (e.g.,

Experimental Procedure

Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine, DCM.

-

Setup: Dissolve 4,5-Dibromo-2-methylaniline (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM at 0°C.

-

Addition: Add TFAA (1.2 equiv) dropwise over 15 minutes.

-

Caution: Exothermic reaction.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The high reactivity of TFAA usually overcomes the steric hindrance of the methyl group without heating.

-

Workup: Wash with 1M HCl (to remove pyridine), then water and brine.

-

Purification: Usually clean enough to use crude; otherwise, recrystallize from hexanes.

Comparative Data & Troubleshooting

Summary of Protecting Group Characteristics

| Feature | Acetyl (Ac) | Boc | Trifluoroacetyl (TFA) |

| Reagent Cost | Low | Moderate | Moderate |

| Steric Sensitivity | Low | High (Difficult) | Low |

| Stability (Acid) | High | Low (Cleaved by TFA/HCl) | High |

| Stability (Base) | Moderate (Hydrolyzes) | High | Low (Cleaved by |

| Deprotection | Strong Acid/Base + Heat | Mild Acid (RT) | Mild Base (RT) |

| Best For... | Bulk scale, Nitration | Complex synthesis, unstable intermediates | Cross-coupling, mild deprotection |

Troubleshooting "Stalled" Reactions

If the Boc protection stalls due to the C2-methyl sterics:

-

Switch Solvent: Change THF to Acetonitrile (MeCN) . The higher dielectric constant can stabilize the transition state.

-

The "Hard" Way (Deprotonation):

-

Cool amine in THF to -78°C.

-

Add LiHMDS (1.1 equiv) .

-

Stir 30 mins, then add

. -

Why: The deprotonated anilide anion is a much stronger nucleophile than the neutral amine, overcoming steric repulsion.

-

Safety & Handling

-

4,5-Dibromo-2-methylaniline: Likely toxic and irritating. Handle in a fume hood.

-

Deprotection Warning: Do NOT use catalytic hydrogenation (H2/Pd-C) to remove Cbz or reduce nitro groups if this molecule is involved. The C-Br bonds are weak and will undergo hydrogenolysis (de-bromination) rapidly under these conditions.

-

TFAA: Corrosive and moisture sensitive.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Foundational text for Acetyl and Boc stability profiles).

-

BenchChem. Boc Protection - Common Conditions and Mechanisms. Retrieved from . (General Boc protocols).[4][5]

-

Organic Chemistry Portal. Protection of Amino Groups. Retrieved from . (Catalyst selection for hindered amines).

-

Sigma-Aldrich. 4-Bromo-2-methylaniline Product Safety & Data. Retrieved from . (Physical properties of the scaffold).

-

PubChem. 2,5-Dibromo-4-methylaniline Compound Summary. Retrieved from . (Structural verification).

Sources

Troubleshooting & Optimization

Improving yield of 4,5-Dibromo-2-methylaniline synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 4,5-Dibromo-2-methylaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly specific halogenated aniline derivatives. Synthesizing 4,5-dibromo-2-methylaniline (CAS: 102170-00-3)[1] requires strict control over electrophilic aromatic substitution regiochemistry and chemoselective reduction. Below is our validated, causality-driven guide to mastering this synthesis.

Overview & Mechanistic Rationale

A common pitfall in this synthesis is attempting the direct bromination of 2-methylaniline. Because the amine (-NH₂) group is a powerfully activating ortho/para director, direct bromination overwhelmingly yields 4-bromo-2-methylaniline and subsequently 4,6-dibromo-2-methylaniline[2]. The 5-position remains electronically deactivated in this context.

To successfully place a bromine at the meta position (C5) relative to the amine, we must circumvent the amine's directing effects. The validated, high-yield approach relies on a two-step sequence starting from 3,4-dibromotoluene:

-

Regioselective Nitration: The methyl group and existing bromines direct the incoming nitronium ion to the less sterically hindered 6-position, yielding 4,5-dibromo-2-nitrotoluene[3].

-

Chemoselective Reduction: The nitro group is reduced to an amine without cleaving the labile C-Br bonds.

Mandatory Visualization: Synthetic Workflow & Chemoselectivity

Caption: Workflow for 4,5-dibromo-2-methylaniline synthesis highlighting chemoselective reduction.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration of 3,4-Dibromotoluene Self-Validating Check: The reaction temperature must not exceed 5 °C to prevent dinitration and oxidative degradation.

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 50.0 g (0.20 mol) of 3,4-dibromotoluene in 150 mL of concentrated sulfuric acid (H₂SO₄).

-

Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0 °C.

-

Nitration: Prepare a nitrating mixture of 15 mL concentrated nitric acid (HNO₃, 68%) and 20 mL concentrated H₂SO₄. Add this mixture dropwise via an addition funnel over 45 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.

-

Maturation: Stir the reaction mixture for an additional 2 hours at 5 °C. Monitor completion via TLC (Hexanes:Ethyl Acetate 9:1).

-

Workup: Pour the mixture slowly over 500 g of crushed ice with vigorous stirring. Filter the resulting pale yellow precipitate under vacuum.

-

Purification: Recrystallize the crude solid from boiling ethanol to remove minor regioisomers. Dry under vacuum to yield pure 4,5-dibromo-2-nitrotoluene.

Protocol B: Chemoselective Béchamp Reduction Self-Validating Check: The absence of starting material on TLC confirms reduction, while GC-MS should be used to verify that no hydrodehalogenation has occurred.

-

Activation: In a 1 L three-neck flask, suspend 30.0 g (0.10 mol) of 4,5-dibromo-2-nitrotoluene and 28.0 g (0.50 mol) of fine Iron (Fe) powder in 300 mL of ethanol and 60 mL of glacial acetic acid.

-

Reduction: Heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4 hours. The mixture will turn into a dark brown/black slurry.

-

Neutralization: Cool the mixture to room temperature. Carefully adjust the pH to 9-10 using a 10% aqueous NaOH solution to precipitate iron salts as insoluble hydroxides.

-

Filtration: Add 20 g of Celite to the mixture and stir for 10 minutes. Filter the slurry through a Celite pad to remove the iron sludge. Wash the pad thoroughly with hot ethyl acetate (3 x 100 mL).

-

Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Purification: Flash chromatography (Silica gel, Hexanes:DCM 7:3) yields pure 4,5-dibromo-2-methylaniline[4].

Quantitative Data: Optimization of the Reduction Step

To maximize the yield of 4,5-dibromo-2-methylaniline, selecting the correct reduction method is paramount. The table below summarizes our internal validation data comparing various reduction conditions.

| Reduction Method | Catalyst / Reagents | Temp (°C) | Conversion | Yield of Target | Major Byproduct / Issue |

| Catalytic Hydrogenation | Pd/C (10%), H₂ (1 atm) | 25 | >99% | < 10% | 2-Methylaniline (Extensive dehalogenation) |

| Béchamp Reduction | Fe powder, Glacial AcOH | 80 | >95% | 82% | Trace unreacted nitroarene; Iron sludge handling |

| Stannous Chloride | SnCl₂, conc. HCl, EtOH | 70 | 90% | 75% | Tin complexes complicating purification |

| Sodium Dithionite | Na₂S₂O₄, MeOH / H₂O | 65 | 60% | 45% | Incomplete conversion; Poor solubility |

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why can't I synthesize 4,5-dibromo-2-methylaniline by directly brominating 2-methylaniline? A1: This is a fundamental issue of electrophilic directing effects. The amine (-NH₂) group is a strongly activating ortho/para director. Direct bromination of 2-methylaniline overwhelmingly directs the bromine atoms to the 4- and 6-positions, yielding 4,6-dibromo-2-methylaniline[2]. Because the 5-position is meta to the amine, it is electronically deactivated. Therefore, the nitrogen must be introduced after the bromines are established on the ring, which is why we start with 3,4-dibromotoluene[3].